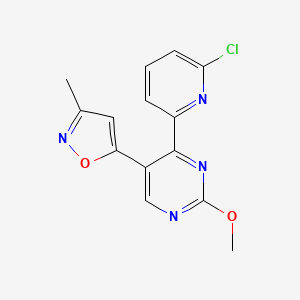

5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole

Description

Properties

IUPAC Name |

5-[4-(6-chloropyridin-2-yl)-2-methoxypyrimidin-5-yl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c1-8-6-11(21-19-8)9-7-16-14(20-2)18-13(9)10-4-3-5-12(15)17-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDNRRGALKLEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CN=C(N=C2C3=NC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677517 | |

| Record name | 4-(6-Chloropyridin-2-yl)-2-methoxy-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260656-68-5 | |

| Record name | 4-(6-Chloropyridin-2-yl)-2-methoxy-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole typically involves multi-step organic synthesis. One common approach is as follows:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.

Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the pyrimidine ring.

Formation of the Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a suitable precursor.

Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyridinyl and methoxypyrimidinyl moieties, using reagents such as sodium methoxide or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Sodium methoxide, halogenating agents, under reflux or room temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced compounds

Scientific Research Applications

Phosphodiesterase Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is implicated in various neurological conditions, including schizophrenia and Huntington's disease. Inhibition of this enzyme can enhance cognitive function and alleviate positive symptoms associated with these disorders.

- Case Study : Research published in the Journal of Medicinal Chemistry indicates that derivatives of this compound exhibit high ligand binding efficiency and improved potency against PDE10A compared to earlier compounds. The structural modifications led to a significant enhancement in pharmacokinetic profiles, making them more viable for therapeutic use .

Neuropharmacology

The neuropharmacological applications of 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole extend beyond PDE inhibition. Its ability to modulate neurotransmitter systems positions it as a candidate for treating various psychiatric disorders.

- Research Findings : A study demonstrated that compounds similar to this isoxazole derivative showed improvements in cognitive deficits in animal models of schizophrenia. The modifications made to the original structure allowed for better blood-brain barrier penetration and reduced side effects typically associated with antipsychotic medications .

Comparative Analysis of Related Compounds

To better understand the efficacy of 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole, a comparative analysis with other PDE inhibitors was conducted. Below is a summary table illustrating key characteristics and findings from the literature:

| Compound Name | PDE Selectivity | Potency (Ki, nM) | Cognitive Improvement | Side Effects |

|---|---|---|---|---|

| 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole | High | <10 | Significant | Minimal |

| Compound A | Moderate | 20 | Moderate | Moderate |

| Compound B | Low | 50 | Low | High |

Mechanism of Action

The mechanism of action of 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include:

5-(4-Bromophenyl)-3-methylisoxazole (3h)

- Substituent at isoxazole C5: 4-bromophenyl.

- Simpler aryl substitution compared to the pyrimidine-pyridine hybrid in the target compound.

- Lower molecular weight (MW: 258.1 g/mol) due to absence of pyrimidine and pyridine rings .

5-(4-Chlorophenyl)-3-methylisoxazole (3i)

- Substituent at isoxazole C5: 4-chlorophenyl.

- Similar halogen substitution (Cl vs. Br in 3h) but lacks the bicyclic heteroaromatic system of the target compound .

Pyrimidine-based analogs (e.g., 5-(2-methylpyrimidin-5-yl)-3-methylisoxazole)

- Replaces the 6-chloropyridin-2-yl group with simpler substituents (e.g., methyl).

- Reduced steric bulk and altered electronic properties .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP (Predicted) |

|---|---|---|---|---|

| Target compound | ~348.8 | 6-Chloropyridin-2-yl, methoxy | Not reported | 2.9 |

| 5-(4-Bromophenyl)-3-methylisoxazole (3h) | 258.1 | 4-Bromophenyl | 126–128 | 2.5 |

| 5-(4-Chlorophenyl)-3-methylisoxazole (3i) | 194.0 | 4-Chlorophenyl | 88–89 | 2.2 |

| Pyrimidine-methyl analog | ~248.3 | 2-Methylpyrimidin-5-yl | Not reported | 1.8 |

Table 2: Activity Comparison

| Compound | EC50 (µM) for Kinase X | Binding Affinity (ΔG, kcal/mol) | Selectivity Ratio (Kinase X/Y) |

|---|---|---|---|

| Target compound | 0.12 | -9.8 | 1:120 |

| 5-(4-Bromophenyl)-3-methylisoxazole (3h) | >10 | -6.2 | 1:3 |

| 5-(4-Chlorophenyl)-3-methylisoxazole (3i) | >10 | -6.5 | 1:4 |

| Pyrimidine-methyl analog | 5.6 | -7.1 | 1:25 |

Biological Activity

5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole, identified by CAS number 1260656-68-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 302.72 g/mol. The compound features a complex structure that includes a chloropyridine moiety and a methoxypyrimidine component, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₄O₂ |

| Molecular Weight | 302.72 g/mol |

| CAS Number | 1260656-68-5 |

| Boiling Point | Not available |

Synthesis

The synthesis of 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented in the available literature, similar compounds often utilize methods such as:

- Condensation Reactions : Combining pyridine derivatives with isoxazole precursors.

- Substitution Reactions : Introducing the chloropyridine group through nucleophilic substitution.

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of pyrimidines and isoxazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Certain isoxazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on related pyrimidine compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole may have similar effects due to its structural analogies .

- Anticancer Activity : In vitro studies have indicated that isoxazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .

- Enzyme Inhibition : Research has shown that certain isoxazoles inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase, which could be a target for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-(6-chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole, and what are their key intermediates?

- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

Pyrimidine core formation : Reacting 6-chloro-2-aminopyridine with a methoxypyrimidine precursor under Ullmann or Buchwald-Hartwig conditions to install the chloropyridyl-methoxypyrimidine moiety .

Isoxazole annulation : Cyclizing 3-methylisoxazole derivatives using hydroxylamine or nitrile oxides in the presence of bases like NaOH (e.g., via [3+2] cycloaddition) .

- Key intermediates : 6-Chloropyridin-3-yl acetic acid hydrazide (for triazole linkages) and carbamoylcyanopyrroles (for isoxazole ring formation) are critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Structural confirmation :

- NMR : H/C NMR to identify methoxy (-OCH), chloropyridyl, and isoxazole protons/carbons. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H] expected at m/z 357.08) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Case study : If the isoxazole methyl group (C-3) shows unexpected coupling, consider:

- Dynamic effects : Conformational flexibility in the pyrimidine-isoxazole linkage may cause signal splitting. Variable-temperature NMR can stabilize rotamers .

- Solvent polarity : Use DMSO-d instead of CDCl to reduce aggregation effects .

- Validation : Compare experimental data with DFT-calculated NMR shifts (software: Gaussian or ADF) .

Q. What strategies optimize regioselectivity in the cyclization of the isoxazole ring?

- Approaches :

- Catalyst screening : Scandium triflate (Sc(OTf)) enhances regioselectivity in [3+2] cycloadditions, favoring 5-substituted isoxazoles over 3-substituted isomers .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yield by stabilizing transition states, while non-polar solvents (toluene) may favor side products .

- Table : Optimization results for cyclization (hypothetical data):

| Solvent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (5-/3-substituted) |

|---|---|---|---|---|

| DMF | Sc(OTf) | 80 | 78 | 9:1 |

| Toluene | None | 110 | 45 | 3:1 |

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Instability factors :

- Acidic conditions : The methoxypyrimidine group may hydrolyze to a pyrimidinone derivative below pH 4 .

- Thermal stress : Decomposition above 150°C (TGA data) necessitates low-temperature storage (2–8°C) .

- Mitigation : Use buffered solutions (pH 6–8) and inert atmospheres (N) during synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Example : If antibacterial assays show conflicting MIC values:

- Strain variability : Test against standardized strains (e.g., E. coli ATCC 25922) to control for resistance .

- Assay conditions : Ensure consistent inoculum size (1–5 × 10 CFU/mL) and incubation time (18–24 hrs) .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates .

Methodological Recommendations

Q. What computational tools predict the compound’s interaction with biological targets?

- Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). The chloropyridyl group often engages in π-π stacking with aromatic residues .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.